2-fluoro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
2-FLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a unique combination of fluorine, triazole, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multi-step organic reactions
Formation of Triazole and Thiazole Rings: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, while the thiazole ring can be formed through the Hantzsch thiazole synthesis, which involves the reaction of α-halo ketones with thiourea in the presence of a base.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluorophenyl isocyanate.
Formation of Benzamide Group: The benzamide group can be formed by reacting the intermediate product with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzamide group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as amines, thiols, or alkyl groups.
Scientific Research Applications
2-FLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-FLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl Isocyanate: Shares the fluorophenyl group but lacks the triazole and thiazole rings.
Indole Derivatives: Possess similar biological activities but have a different core structure.
Uniqueness
2-FLUORO-N-{2-[2-(2-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of fluorine, triazole, and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H14F2N4OS |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
InChI |
InChI=1S/C19H14F2N4OS/c20-15-7-3-1-5-13(15)17-23-19-25(24-17)12(11-27-19)9-10-22-18(26)14-6-2-4-8-16(14)21/h1-8,11H,9-10H2,(H,22,26) |
InChI Key |
JHPOIVYDTJUCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C4=CC=CC=C4F)F |
Origin of Product |
United States |
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